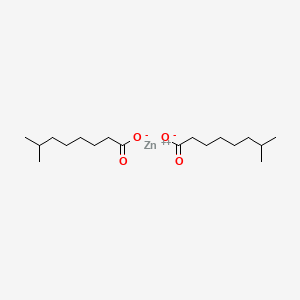
Zinc isononanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a coordination compound with the molecular formula 2C9H17O2.Zn and a molecular weight of 379.869 g/mol . This compound is widely used in various industrial applications due to its unique chemical properties and stability.
準備方法
Synthetic Routes and Reaction Conditions: Zinc isononanoate can be synthesized through the reaction of zinc oxide or zinc hydroxide with isononanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions to ensure complete conversion and high yield.
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with isononanoic acid in a solvent such as toluene or xylene. The mixture is heated to a specific temperature, usually around 150-200°C, to facilitate the reaction. The product is then purified through filtration and distillation to remove any unreacted starting materials and by-products.
化学反応の分析
Types of Reactions: Zinc isononanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other by-products.
Reduction: Under certain conditions, it can be reduced to elemental zinc.
Substitution: It can participate in substitution reactions where the isononanoate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Ligands such as phosphines or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Zinc oxide and isononanoic acid derivatives.
Reduction: Elemental zinc and reduced organic by-products.
Substitution: New zinc coordination compounds with different ligands.
科学的研究の応用
Zinc isononanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: It has been studied for its potential antimicrobial properties and its role in zinc metabolism.
Medicine: Research has explored its use in topical formulations for skin protection and wound healing.
Industry: It is used as a stabilizer in the production of plastics and as a corrosion inhibitor in coatings and paints .
作用機序
The mechanism of action of zinc isononanoate involves its ability to release zinc ions (Zn²⁺) in solution. These zinc ions can interact with various molecular targets, including enzymes and proteins, to exert their effects. Zinc ions play a crucial role in catalytic, structural, and regulatory functions within biological systems .
類似化合物との比較
Zinc stearate: Another zinc salt used as a lubricant and release agent in the rubber and plastics industries.
Zinc oxide: Widely used in sunscreens, cosmetics, and as a semiconductor material.
Zinc acetate: Used in dietary supplements and as a reagent in chemical synthesis.
Uniqueness of Zinc Isononanoate: this compound is unique due to its specific ligand structure, which imparts distinct solubility and stability properties. Unlike zinc stearate, which is primarily used for its lubricating properties, this compound is valued for its role as a stabilizer and corrosion inhibitor .
特性
CAS番号 |
84418-64-4 |
|---|---|
分子式 |
C18H34O4Zn |
分子量 |
379.8 g/mol |
IUPAC名 |
zinc;7-methyloctanoate |
InChI |
InChI=1S/2C9H18O2.Zn/c2*1-8(2)6-4-3-5-7-9(10)11;/h2*8H,3-7H2,1-2H3,(H,10,11);/q;;+2/p-2 |
InChIキー |
PRVOZLJUKNOQIT-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCC(=O)[O-].CC(C)CCCCCC(=O)[O-].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


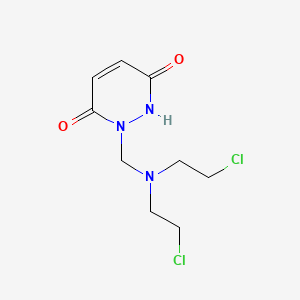
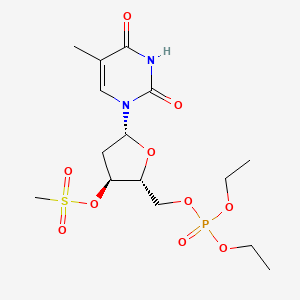
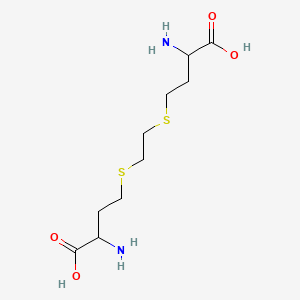



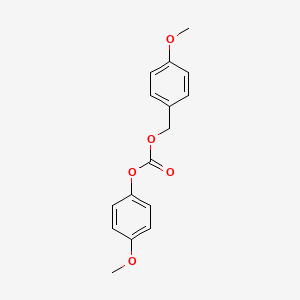
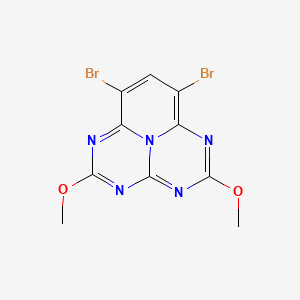
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
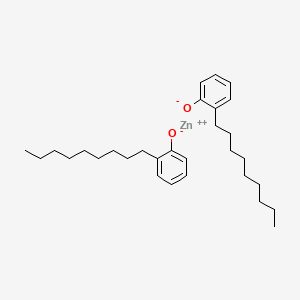
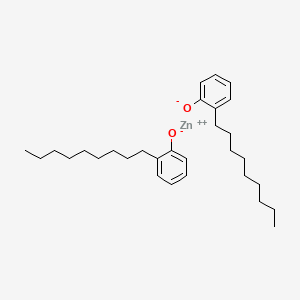
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
